Regioisomeric Purity and Synthetic Utility: 4-Amine vs. 3-Amine Analog
The primary differentiation for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is its regioisomeric identity. Unlike its 3-amine analog (1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine), the 4-amine position provides a unique synthetic handle. Commercial procurement from reputable vendors (e.g., Leyan) specifies a purity of 95%, ensuring the correct isomer for structure-dependent applications . This is in contrast to scenarios where a mixture of regioisomers might be present, which would be detrimental to the development of structure-activity relationships (SAR).
| Evidence Dimension | Isomeric Purity (Position of amine group on pyrazole ring) |
|---|---|
| Target Compound Data | ≥95% purity (4-amine isomer) |
| Comparator Or Baseline | 1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine (3-amine isomer) |
| Quantified Difference | Qualitative difference in structural vector and reactivity profile; purity specification ensures >95% of the desired 4-amine regioisomer. |
| Conditions | Commercial procurement specification; synthesis and characterization. |
Why This Matters
This matters for scientific selection because the specific regioisomer is required for target-oriented synthesis; using the wrong isomer or an impure mixture will lead to incorrect downstream chemical entities.
